2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine
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Overview
Description
2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine is an organotellurium compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of tellurium, a relatively rare element, in its structure imparts distinctive reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tellurium-Containing Intermediate: The initial step involves the reaction of 4-methoxyphenyl telluride with an appropriate alkylating agent to form the tellurium-containing intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tellurium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted tellurium derivatives.
Scientific Research Applications
2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine involves its interaction with biological molecules through the tellurium center. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to cell death. The compound’s ability to generate ROS is a key factor in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl telluride: A simpler tellurium-containing compound with similar reactivity.
Tellurium dioxide: An inorganic tellurium compound with different applications.
Diphenyl ditelluride: Another organotellurium compound with distinct properties.
Uniqueness
2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine is unique due to its specific structure, which combines a tellurium center with a pyridine ring and an ether linkage
Properties
CAS No. |
668429-06-9 |
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Molecular Formula |
C18H23NO2Te |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-[3-[2-(4-methoxyphenyl)tellanylethoxy]propyl]-6-methylpyridine |
InChI |
InChI=1S/C18H23NO2Te/c1-15-5-3-6-16(19-15)7-4-12-21-13-14-22-18-10-8-17(20-2)9-11-18/h3,5-6,8-11H,4,7,12-14H2,1-2H3 |
InChI Key |
GUJPCAMVYLHWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCCOCC[Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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